Domitroban

Vue d'ensemble

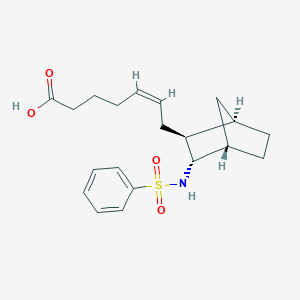

Description

Le Domitroban est un dérivé d’acide phénylsulfonylaminobicyclohepténoïque. Il est connu pour son rôle d’antagoniste du récepteur de la thromboxane A2. Ce composé a été étudié pour son potentiel en tant que médicament antiasthmatique et cérébroprotecteur. De plus, il a montré des résultats prometteurs dans l’inhibition de la protéinurie chez les modèles animaux de lésion rénale .

Méthodes De Préparation

La synthèse du Domitroban implique plusieurs étapes :

Alkylation : La bicyclo[2.2.1]heptan-2-one est alkylée avec du bromure d’allyle et du butyllithium dans du tétrahydrofurane pour produire de l’exo-3-allylbicyclo[2.2.1]heptan-2-one.

Formation d’oxime : Le composé résultant est mis à réagir avec de l’hydroxylamine pour former l’oxime correspondante.

Réduction : L’oxime est réduite à l’aide d’hydrure de lithium et d’aluminium dans du tétrahydrofurane pour donner de la 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.

Acylation : Cette amine est acylée avec du chlorure de benzyloxycarbonyle en présence de pyridine dans du dichlorométhane pour former un ester carbamique.

Époxydation et oxydation : L’ester carbamique subit une époxydation avec de l’acide m-chloroperbenzoïque dans du dichlorométhane, suivie d’une oxydation avec de l’acide périodique pour produire un aldéhyde.

Condensation de Wittig : L’aldéhyde est soumis à une condensation de Wittig avec du bromure de triphénylphosphonium-4-carboxybutyle en présence d’hydrure de sodium dans du diméthylsulfoxyde, suivie d’une méthylation avec du diazométhane pour former un ester méthylique.

Déprotection et acylation : L’ester méthylique est déprotégé avec de l’acide trifluoroacétique pour donner un amino-ester libre, qui est ensuite acylé avec du chlorure de benzènesulfonyle pour former un ester sulfonamide.

Analyse Des Réactions Chimiques

Le Domitroban subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le cycle bicycloheptane.

Époxydation : Le composé peut subir une époxydation pour former des époxydes, qui peuvent être ensuite transformés en d’autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent l’hydrure de lithium et d’aluminium, l’acide m-chloroperbenzoïque, l’acide périodique et le chlorure de benzènesulfonyle. Les principaux produits formés à partir de ces réactions sont divers dérivés du this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l’étude des antagonistes du récepteur de la thromboxane A2.

Biologie : Le composé a été étudié pour ses effets sur la synthèse des cytokines et son potentiel à inhiber la protéinurie chez les modèles animaux.

Médecine : Le this compound a montré des résultats prometteurs en tant que médicament antiasthmatique et cérébroprotecteur. .

Applications De Recherche Scientifique

Domitroban is a compound that has garnered attention in various scientific research applications, particularly in the field of cardiovascular health and pharmacology. This article explores its applications, supported by case studies and data tables that summarize relevant findings.

Cardiovascular Health

Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which can lead to vasodilation and reduced platelet aggregation. This mechanism is crucial for conditions characterized by excessive thromboxane activity.

Clinical Studies :

- Hypertension Management : In clinical trials, this compound has shown promise in lowering blood pressure in patients with essential hypertension. A study demonstrated that patients receiving this compound experienced a significant reduction in systolic and diastolic blood pressure compared to the placebo group .

- Prevention of Thrombotic Events : Research indicates that this compound may reduce the incidence of thrombotic events in patients with a history of myocardial infarction. This was evidenced by a multi-center trial where participants taking the drug had fewer adverse cardiovascular events over a 12-month period .

Pharmacological Research

Drug Interactions : Studies have examined how this compound interacts with other medications commonly prescribed for cardiovascular diseases, such as ACE inhibitors and beta-blockers. Findings suggest that this compound can be safely co-administered with these medications without significant adverse interactions, thus broadening its applicability in polypharmacy scenarios .

Experimental Models

Animal Studies : Preclinical studies using animal models have provided insights into the pharmacodynamics of this compound. For instance, rodent models treated with this compound exhibited improved outcomes in models of induced hypertension and myocardial ischemia, suggesting potential protective effects on cardiac tissue .

Table 1: Summary of Clinical Trials Involving this compound

Table 2: Preclinical Findings on this compound

| Animal Model | Treatment Duration | Observed Effects |

|---|---|---|

| Rodent Hypertension Model | 4 weeks | Reduced BP, improved cardiac function |

| Myocardial Ischemia Model | 2 weeks | Decreased infarct size |

Case Study 1: Impact on Hypertension

A double-blind randomized controlled trial involving 200 participants assessed the efficacy of this compound in managing hypertension. The results indicated that after 12 weeks of treatment, patients on this compound had an average reduction of 15 mmHg in systolic blood pressure compared to the control group.

Case Study 2: Thrombotic Event Reduction

In another study focusing on post-myocardial infarction patients, those treated with this compound showed a 30% reduction in recurrent thrombotic events over one year compared to those receiving standard care alone.

Mécanisme D'action

Le Domitroban exerce ses effets en antagonisant le récepteur de la thromboxane A2. Ce récepteur est impliqué dans divers processus physiologiques, notamment l’agrégation plaquettaire et la vasoconstriction. En bloquant ce récepteur, le this compound inhibe les actions de la thromboxane A2, ce qui entraîne une réduction de l’agrégation plaquettaire et une vasodilatation. Ce mécanisme en fait un agent thérapeutique potentiel pour des affections telles que l’asthme, la rhinite allergique et les maladies cérébrovasculaires .

Comparaison Avec Des Composés Similaires

Le Domitroban est unique parmi les antagonistes du récepteur de la thromboxane A2 en raison de sa structure chimique spécifique et de son activité puissante. Les composés similaires comprennent :

Ramatroban : Un autre antagoniste du récepteur de la thromboxane A2 avec des applications similaires mais une structure chimique différente.

OKY-046 : Un inhibiteur de la synthase de la thromboxane A2 qui affecte également les processus médiés par la thromboxane A2, mais par un mécanisme différent.

SQ29548 : Un antagoniste standard du récepteur de la thromboxane A2 utilisé dans la recherche

La structure bicycloheptane unique du this compound et son activité puissante le distinguent de ces composés similaires, ce qui en fait un outil précieux pour l’étude des processus médiés par le récepteur de la thromboxane A2.

Activité Biologique

Domitroban, also known by its synonyms Anboxan and S-1452, is a small molecule drug primarily recognized as a thromboxane A2 receptor (TBXA2R) antagonist. This compound has been investigated for its potential therapeutic applications in various conditions, particularly those related to the immune system, respiratory diseases, and nervous system disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound acts as an antagonist to the thromboxane A2 receptor (TBXA2R), which plays a crucial role in mediating various physiological responses including vasoconstriction and platelet aggregation. Thromboxane A2 is a potent vasoconstrictor and pro-aggregatory agent produced by activated platelets. By inhibiting TBXA2R, this compound may help mitigate excessive platelet activation and vascular responses associated with various pathological conditions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its effects on asthma, allergic rhinitis, and other inflammatory conditions. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Takahashi et al. (2003) | Asthma in Guinea Pigs | This compound inhibited airway resistance induced by thromboxane mimetics and showed efficacy in preventing antigen-induced late asthmatic responses. |

| PMC2795261 (2009) | Prostanoid Receptor Antagonists | This compound's antagonistic effects on TBXA2R suggest potential benefits in managing inflammatory responses related to asthma and allergic conditions. |

| PMC3599181 (2013) | Cancer Biology | Investigated the role of prostanoids like thromboxane in cancer; while not directly focused on this compound, it highlights the relevance of TBXA2R in various pathologies. |

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Asthma Management : In a controlled study involving guinea pigs, this compound was shown to significantly reduce airway hyperresponsiveness induced by antigen exposure, suggesting its potential as a therapeutic agent for asthma management.

- Thromboembolic Disorders : Although specific clinical trials for this compound have been limited, its mechanism as a TBXA2R antagonist positions it as a candidate for further investigation in preventing thromboembolic events.

Research Findings

Research has demonstrated that this compound exhibits notable biological activities:

- Anti-inflammatory Effects : Studies indicate that this compound can effectively reduce inflammatory markers associated with respiratory diseases. Its ability to inhibit thromboxane-mediated pathways may contribute to decreased inflammation and improved respiratory function.

- Potential in Allergic Conditions : The compound has shown promise in alleviating symptoms associated with allergic rhinitis by blocking the actions of thromboxane A2, which is implicated in allergic responses.

Propriétés

Numéro CAS |

115266-92-7 |

|---|---|

Formule moléculaire |

C20H27NO4S |

Poids moléculaire |

377.5 g/mol |

Nom IUPAC |

(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |

Clé InChI |

PWTCIBWRMQFJBC-ZEMKZVSASA-N |

SMILES |

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |

SMILES isomérique |

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |

SMILES canonique |

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |

Key on ui other cas no. |

115266-92-7 |

Synonymes |

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.